molecular formula C10H15NO2S B2524594 Tert-butyl 3-amino-5-methylthiophene-2-carboxylate CAS No. 2248291-69-0

Tert-butyl 3-amino-5-methylthiophene-2-carboxylate

Cat. No.: B2524594
CAS No.: 2248291-69-0
M. Wt: 213.3
InChI Key: HDZODTWGTMCDEO-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-5-methylthiophene-2-carboxylate: is a heterocyclic compound featuring a thiophene ring substituted with an amino group, a methyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can target the carboxylate ester group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology:

  • Potential applications in the development of bioactive molecules due to its structural similarity to naturally occurring thiophenes.

Medicine:

Industry:

  • Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5-methylthiophene-2-carboxylate involves its interaction with biological targets through its functional groups. The amino group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate ester but differ in the substituents on the ring.

    Aminothiophenes: Compounds with an amino group on the thiophene ring, similar to the target compound.

Uniqueness:

Properties

IUPAC Name

tert-butyl 3-amino-5-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-6-5-7(11)8(14-6)9(12)13-10(2,3)4/h5H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZODTWGTMCDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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